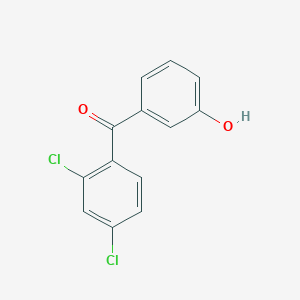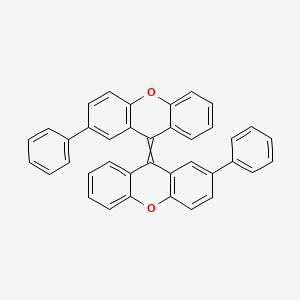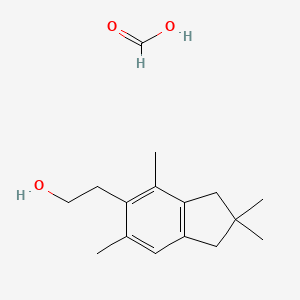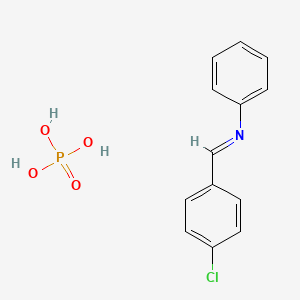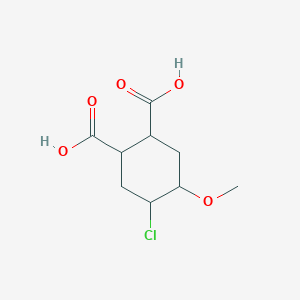
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a chlorine atom, a methoxy group, and two carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid typically involves the chlorination and methoxylation of cyclohexane derivatives followed by carboxylation. One common method includes:
Chlorination: Cyclohexane is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated cyclohexane is then reacted with methanol in the presence of a base like sodium methoxide (NaOCH3) to introduce the methoxy group.
Carboxylation: The resulting compound undergoes carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a catalyst like palladium to introduce the carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide ions (OH-) can replace the chlorine with a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl-substituted derivatives.
科学研究应用
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of carboxylic acid groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-methylcyclohexanecarboxylic acid
- 4-Cyclohexene-1,2-dicarboxylic acid
- 4-Methyl-1-cyclohexanecarboxylic acid
Uniqueness
4-Chloro-5-methoxycyclohexane-1,2-dicarboxylic acid is unique due to the combination of chlorine, methoxy, and dicarboxylic acid functional groups on the cyclohexane ring
属性
CAS 编号 |
63028-36-4 |
|---|---|
分子式 |
C9H13ClO5 |
分子量 |
236.65 g/mol |
IUPAC 名称 |
4-chloro-5-methoxycyclohexane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C9H13ClO5/c1-15-7-3-5(9(13)14)4(8(11)12)2-6(7)10/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
SCJLQODNOCUJLB-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(C(CC1Cl)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[(2E)-2-hydroxyimino-1-phenyl-2-pyrimidin-4-ylethylidene]hydroxylamine](/img/structure/B14509806.png)
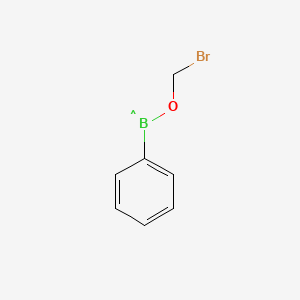
![2-{3-[(4-Chlorophenyl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14509814.png)

